2-(3,5-Dimethoxyphenyl)acetate
Description
2-(3,5-Dimethoxyphenyl)acetate is an ester derivative of phenylacetic acid featuring two methoxy (-OCH₃) groups at the 3 and 5 positions of the aromatic ring. The 3,5-dimethoxy substitution pattern confers distinct electronic and steric properties, influencing reactivity, solubility, and interactions in biological systems.
Properties
Molecular Formula |
C10H11O4- |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12)/p-1 |
InChI Key |
FFPAFDDLAGTGPQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism of Methoxy Groups
Compounds with methoxy groups at alternative positions on the phenyl ring exhibit divergent properties:
- Ethyl 2-(4-methoxyphenyl)acetate (CAS 14062-18-1): A single methoxy group at the 4-position reduces steric hindrance compared to 3,5-substitution. This compound shows higher lipophilicity (logP ~2.1) than the 3,5-isomer (logP ~1.8) due to reduced polarity .
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (CAS 60563-13-5): The hydroxyl group at the 4-position introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water solubility ~15 mg/L vs. <5 mg/L for the 3,5-dimethoxy analogue) .
Key Insight : The 3,5-dimethoxy configuration optimizes a balance between lipophilicity and electronic effects, making it favorable for membrane penetration in drug design .
Ester Group Variations: Methyl vs. Ethyl Esters
Key Insight : Ethyl esters generally exhibit higher volatility and lower melting points than methyl esters due to increased alkyl chain length, impacting purification strategies (e.g., distillation vs. crystallization) .
Substituent Effects: Methoxy vs. Halogen or Amino Groups
- Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5): Replacing methoxy with chlorine and difluoromethoxy groups increases molecular weight (287.10 g/mol) and electronegativity, enhancing reactivity in nucleophilic substitutions .
- Ethyl 2-[(3,5-Dimethoxyphenyl)amino]acetate: Introducing an amino group (-NH₂) at the phenyl ring (as in compound 2a from ) shifts the electronic profile, enabling participation in hydrogen bonding and altering antioxidant activity .
Key Insight: Methoxy groups donate electron density via resonance, stabilizing intermediates in synthetic pathways, whereas halogens or amino groups modulate redox properties and biological targeting .
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